molecular formula C25H24Cl2N4O4S B12446269 2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12446269
M. Wt: 547.5 g/mol
InChI Key: ZROANIZULARNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate.

    Nitration: The aromatic ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated intermediate is then coupled with 3,4-dihydroisoquinoline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: It can bind to specific receptors in the body, influencing biological pathways.

Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Cancer Research: It is being investigated for its potential to inhibit cancer cell growth.

Industry

    Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to cell surface receptors, triggering a cascade of intracellular events that alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzenesulfonyl chloride
  • 3,4-Dichlorobenzenesulfonyl chloride
  • 2,6-Dichlorobenzenesulfonyl chloride

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and aromatic rings makes it more versatile in terms of chemical reactivity and potential applications.
  • Biological Activity : The compound’s ability to interact with various biological targets sets it apart from simpler analogs.

This detailed article provides a comprehensive overview of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H24Cl2N4O4S

Molecular Weight

547.5 g/mol

IUPAC Name

2-[5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H24Cl2N4O4S/c26-22-7-6-21(16-23(22)27)36(34,35)30-13-11-28(12-14-30)20-5-8-24(31(32)33)25(15-20)29-10-9-18-3-1-2-4-19(18)17-29/h1-8,15-16H,9-14,17H2

InChI Key

ZROANIZULARNCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.